PL-017 (Tfa), with the molecular formula and a molecular weight of 649.66 g/mol, is a compound notable for its strong affinity for the μ opioid receptor, exhibiting an IC50 value of 5.5 nM for binding to this receptor site. This compound is primarily utilized in scientific research due to its analgesic properties, making it a significant candidate in studies related to pain modulation and opioid receptor interactions.
PL-017 (Tfa) is classified under the category of synthetic peptides, specifically designed for research purposes in pharmacology and biochemistry. It is synthesized through peptide coupling reactions, which involve the strategic combination of various amino acid derivatives to create specific peptide sequences.
The synthesis of PL-017 (Tfa) involves several key steps:
The molecular structure of PL-017 (Tfa) features a complex arrangement typical of synthetic peptides, characterized by multiple functional groups that contribute to its biological activity. The presence of trifluoroacetic acid in its formulation aids in solubility and stability during synthesis.
PL-017 (Tfa) can undergo various chemical reactions including:
PL-017 (Tfa) exerts its pharmacological effects primarily through binding to the μ opioid receptor, a type of G protein-coupled receptor involved in pain perception. The mechanism involves:
Physical characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of PL-017 (Tfa) .
PL-017 (Tfa) has diverse applications across several scientific domains:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3